molecular formula C8H6Br2N2O3 B581996 N-Acetyl 3,5-dibromo-2-nitroaniline CAS No. 855929-29-2

N-Acetyl 3,5-dibromo-2-nitroaniline

Cat. No. B581996
CAS RN: 855929-29-2
M. Wt: 337.955
InChI Key: GEEGGWMAUYBKBT-UHFFFAOYSA-N
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Description

N-Acetyl 3,5-dibromo-2-nitroaniline (DBNNA) is a compound derived from aniline, an aromatic amine found in coal tar and petroleum. It is a common intermediate in the synthesis of various organic compounds, and has been used in a number of scientific research applications.

Scientific Research Applications

N-Acetyl 3,5-dibromo-2-nitroaniline has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-fluorouracil.

Mechanism of Action

The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood, but it is believed to involve the inhibition of enzymes involved in drug metabolism. Specifically, it is thought to inhibit the enzyme CYP2C8, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
N-Acetyl 3,5-dibromo-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C8, resulting in reduced metabolism of certain drugs. It has also been shown to have antioxidant and anti-inflammatory effects, and to reduce the levels of certain inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

The use of N-Acetyl 3,5-dibromo-2-nitroaniline in laboratory experiments has a number of advantages. It is relatively simple and cost-effective to synthesize, and its mechanism of action is well-understood. Additionally, it has a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, there are also some limitations to its use. It is toxic and can be harmful if not handled properly, and it can be difficult to store.

Future Directions

There are a number of potential future directions for the use of N-Acetyl 3,5-dibromo-2-nitroaniline in scientific research. It could be used to study the effects of drug metabolism and enzyme inhibition in more detail, as well as to study the effects of other compounds on the same enzymes. Additionally, it could be used to study the effects of oxidative stress, inflammation, and other biochemical and physiological processes. It could also be used to synthesize new pharmaceuticals and other organic compounds. Finally, it could be used in the development of new methods for synthesizing and storing N-Acetyl 3,5-dibromo-2-nitroaniline.

Synthesis Methods

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline is a two-step process. First, aniline is nitrated with nitric acid to yield 3,5-dibromo-2-nitroaniline (DBNA). This is followed by acetylation of DBNA with acetic anhydride to yield N-Acetyl 3,5-dibromo-2-nitroaniline. This process can be carried out in a laboratory setting, and is relatively simple and cost-effective.

properties

IUPAC Name

N-(3,5-dibromo-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGGWMAUYBKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674367
Record name N-(3,5-Dibromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl 3,5-dibromo-2-nitroaniline

CAS RN

855929-29-2
Record name N-(3,5-Dibromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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